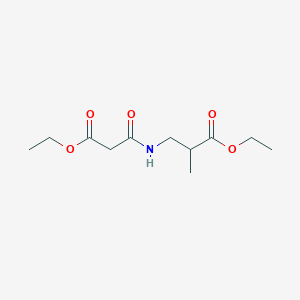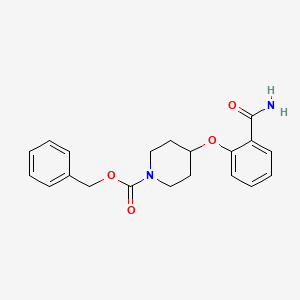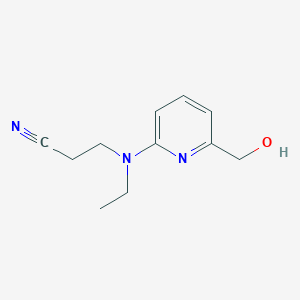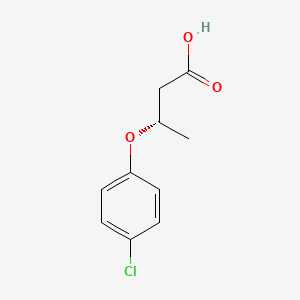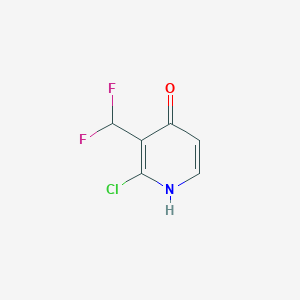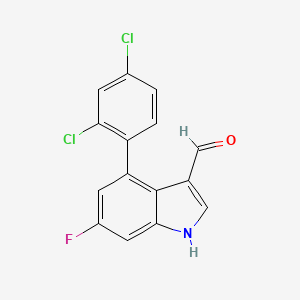
4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dichlorophenyl and fluoro substituents. The final step involves the formylation of the indole ring to introduce the carbaldehyde group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dichlorophenyl and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carboxylic acid.
Reduction: 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-methanol.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorobenzyl alcohol: An antiseptic with a dichlorophenyl group.
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: A compound with similar structural features.
Uniqueness
4-(2,4-Dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde is unique due to the combination of the indole core with dichlorophenyl and fluoro substituents
Propiedades
Fórmula molecular |
C15H8Cl2FNO |
|---|---|
Peso molecular |
308.1 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-6-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-1-2-11(13(17)3-9)12-4-10(18)5-14-15(12)8(7-20)6-19-14/h1-7,19H |
Clave InChI |
YZFROAOPVTZGAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)F)NC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


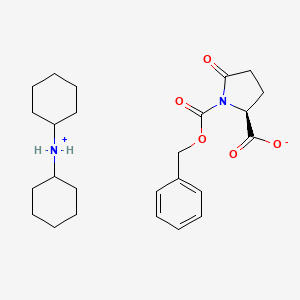
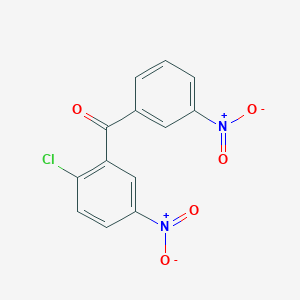
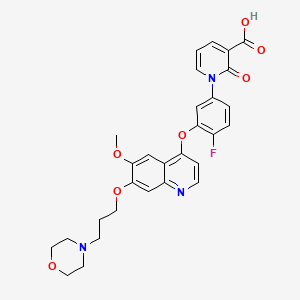

![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)

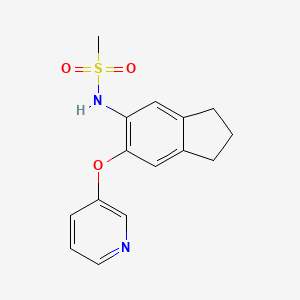
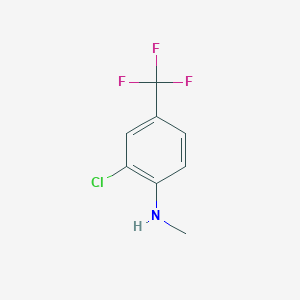
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
